REACTION_SMILES
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[F:10][c:11]1[cH:12][cH:13][c:14]([CH:17]([OH:18])[c:19]2[cH:20][cH:21][c:22]([F:25])[cH:23][cH:24]2)[cH:15][cH:16]1.[OH2:26].[OH:1][CH2:2][CH2:3][Cl:4].[S:5](=[O:6])(=[O:7])([OH:8])[OH:9].[cH:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1>>[O:1]([CH2:2][CH2:3][Cl:4])[CH:17]([c:14]1[cH:13][cH:12][c:11]([F:10])[cH:16][cH:15]1)[c:19]1[cH:20][cH:21][c:22]([F:25])[cH:23][cH:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC(c1ccc(F)cc1)c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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Fc1ccc(C(OCCCl)c2ccc(F)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |